molecular formula C11H13Br2NO2 B3249552 Tert-butyl N-(3,5-dibromophenyl)carbamate CAS No. 195134-70-4

Tert-butyl N-(3,5-dibromophenyl)carbamate

Cat. No.: B3249552
CAS No.: 195134-70-4
M. Wt: 351.03 g/mol
InChI Key: GITPADGVTXRUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3,5-dibromophenyl)carbamate is an organic compound with the molecular formula C11H13Br2NO2 and a molecular weight of 351.03 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 3,5-dibromophenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(3,5-dibromophenyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of tert-butyl carbamate and 3,5-dibromophenyl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of Pd(2)dba(3).CHCl(3) and a ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3,5-dibromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted phenyl carbamates.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the phenyl ring or the carbamate group.

Scientific Research Applications

Tert-butyl N-(3,5-dibromophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,5-dibromophenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The bromine atoms on the phenyl ring can also participate in halogen bonding interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog without the bromine substituents on the phenyl ring.

    Phenyl carbamate: Lacks the tert-butyl group and bromine substituents.

    N-Boc-protected anilines: Similar in structure but with different substituents on the phenyl ring.

Uniqueness

Tert-butyl N-(3,5-dibromophenyl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the 3,5-dibromophenyl ring. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3,5-dibromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITPADGVTXRUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(3,5-dibromophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(3,5-dibromophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-(3,5-dibromophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-(3,5-dibromophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-(3,5-dibromophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-(3,5-dibromophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.